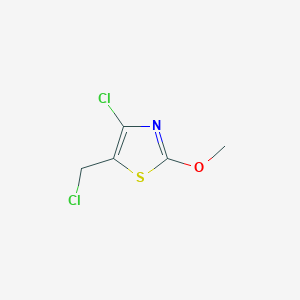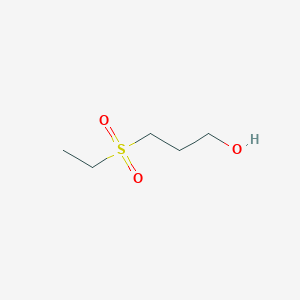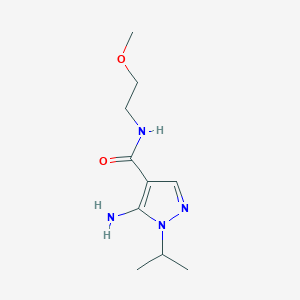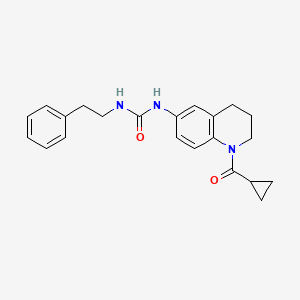
4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the thiazole ring and the introduction of various functional groups . The exact process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and be involved in various other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations has explored compounds with structures related to 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole. For example, studies have utilized Density Functional Theory (DFT) to analyze molecular structures and spectroscopic data, providing insight into the potential energy distribution (PED) of vibrational modes, intramolecular charge transfers, and molecular electrostatic potential (MEP) analyses. Such investigations offer a deeper understanding of the compound's biological effects, predicted through molecular docking results (A. Viji et al., 2020).
Corrosion Inhibition
Several derivatives of 1,3-thiazole, closely related to 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole, have been studied for their corrosion inhibition properties. For instance, thiazole hydrazones have shown potential in protecting mild steel from corrosion in acid media. Experimental and quantum chemical methods indicate these compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic processes of corrosion. This research highlights the relevance of such compounds in materials science, particularly in enhancing the longevity and durability of metals in corrosive environments (Turuvekere K. Chaitra et al., 2016).
Antimicrobial and Anticancer Activity
Compounds structurally related to 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole have been synthesized and evaluated for antimicrobial and anticancer activities. For example, formazans derived from thiadiazole Mannich bases have demonstrated moderate activity against pathogenic bacteria and fungi, indicating the potential for these compounds in developing new antimicrobial agents (P. Sah et al., 2014).
Liquid Crystalline Properties
Research on the liquid crystalline properties of model compounds and polymers containing thiazolo[5,4-d]thiazole units, which are structurally related to 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole, has revealed that certain polymers exhibit thermotropic liquid crystalline properties. This study contributes to the field of materials science by providing insights into the design and synthesis of novel liquid crystalline materials, potentially useful in various technological applications (A. H. Al-dujaili et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NOS/c1-9-5-8-4(7)3(2-6)10-5/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMBYIMDAAATIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2988359.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2988360.png)
![5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988362.png)




![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2988368.png)

![(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone](/img/structure/B2988375.png)


![(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2988381.png)
![1'-(2-Chloropropanoyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile](/img/structure/B2988382.png)